N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine
Brand Name: Vulcanchem
CAS No.: 184706-23-8
VCID: VC0064033
InChI: InChI=1S/C20H29N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,23)
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3
Molecular Formula: C20H29N3O
Molecular Weight: 327.5 g/mol

N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine

CAS No.: 184706-23-8

Main Products

VCID: VC0064033

Molecular Formula: C20H29N3O

Molecular Weight: 327.5 g/mol

N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine - 184706-23-8

CAS No. 184706-23-8
Product Name N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine
Molecular Formula C20H29N3O
Molecular Weight 327.5 g/mol
IUPAC Name N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C20H29N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,23)
Standard InChIKey QWZURBKYUONRAN-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3
Synonyms N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine
PubChem Compound 3075533
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator